![molecular formula C12H12F3NO3S B14018580 Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate CAS No. 78614-24-1](/img/structure/B14018580.png)
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H12F3NO3S and a molecular weight of 307.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoylsulfanyl group and a propanoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate typically involves the reaction of 3-mercaptopropionic acid methyl ester with 3-(trifluoromethyl)phenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Starting Materials:
- 3-Mercaptopropionic acid methyl ester (CAS: 2935-90-2)
- 3-(Trifluoromethyl)phenyl isocyanate (CAS: 329-01-1)
- Reaction Conditions:
- Solvent: Typically anhydrous dichloromethane or another suitable organic solvent.
- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
- Catalyst: A base such as triethylamine may be used to facilitate the reaction.
- Procedure:
- The 3-mercaptopropionic acid methyl ester is dissolved in the solvent.
- The 3-(trifluoromethyl)phenyl isocyanate is added dropwise to the solution with stirring.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is isolated by standard purification techniques such as column chromatography.
Chemical Reactions Analysis
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction:
- Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
- Substitution:
- The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
- Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Scientific Research Applications
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate has several applications in scientific research:
- Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
- Biology:
- The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
- Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
- Industry:
- The compound is used in the development of agrochemicals, materials science, and other industrial applications where the trifluoromethyl group imparts desirable properties.
Mechanism of Action
The mechanism of action of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can be compared with other similar compounds, such as:
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate:
- 3-(Trifluoromethyl)phenyl isocyanate:
- Trifluoromethyl-containing compounds:
Properties
CAS No. |
78614-24-1 |
|---|---|
Molecular Formula |
C12H12F3NO3S |
Molecular Weight |
307.29 g/mol |
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-10(17)5-6-20-11(18)16-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18) |
InChI Key |
ZBNSNABCOCGUAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
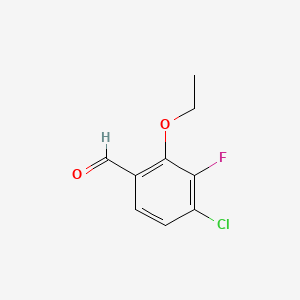
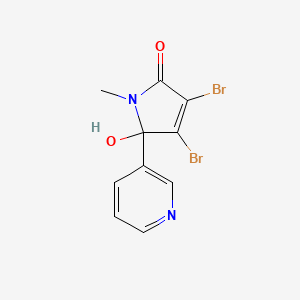

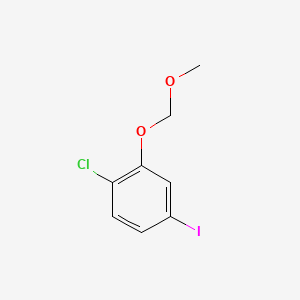
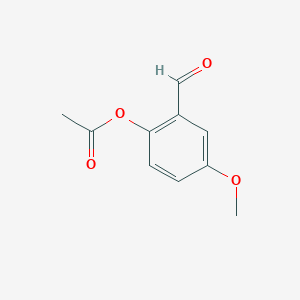
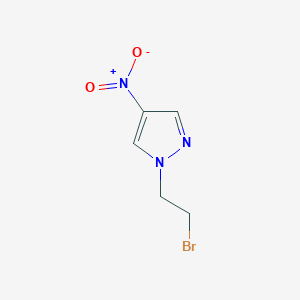
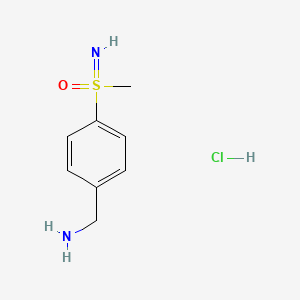
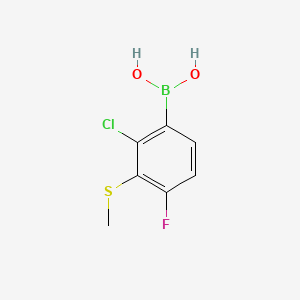
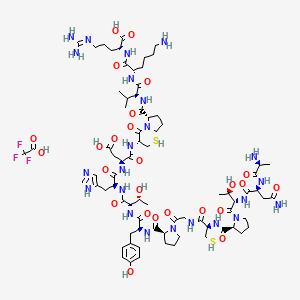
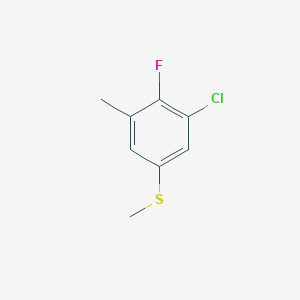

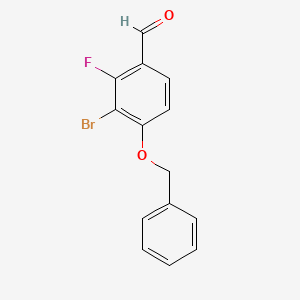
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
